molecular formula C12H21NO4 B6953633 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione

Cat. No.: B6953633
M. Wt: 243.30 g/mol
InChI Key: GJOKBZHVBIHBTM-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with methoxymethyl and methyl groups, as well as a pentane-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions: The methoxymethyl and methyl groups are introduced via substitution reactions. Methoxymethylation can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride. Methylation can be carried out using methyl iodide or dimethyl sulfate.

    Formation of the Pentane-1,4-dione Moiety: The pentane-1,4-dione moiety can be introduced through a condensation reaction between a suitable diketone precursor and the substituted morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Methoxymethyl chloride, methyl iodide, dimethyl sulfate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]butane-1,4-dione: Similar structure with a butane-1,4-dione moiety instead of pentane-1,4-dione.

    1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]hexane-1,4-dione: Similar structure with a hexane-1,4-dione moiety instead of pentane-1,4-dione.

    1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,3-dione: Similar structure with a pentane-1,3-dione moiety instead of pentane-1,4-dione.

Uniqueness

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-9(14)4-5-12(15)13-6-10(2)17-11(7-13)8-16-3/h10-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOKBZHVBIHBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)COC)C(=O)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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